molecular formula C32H24BrNO3Sn B12528000 N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide CAS No. 652169-89-6

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide

Cat. No.: B12528000
CAS No.: 652169-89-6
M. Wt: 669.1 g/mol
InChI Key: BFQLMOSSFMFUQQ-UHFFFAOYSA-M
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Description

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide is a complex organic compound that features a bromophenyl group, a triphenylstannyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with a suitable benzoyl chloride derivative to form the benzamide intermediate. This intermediate is then reacted with triphenylstannyl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction could produce phenyl derivatives.

Scientific Research Applications

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structural features.

    Industry: Used in the development of advanced materials, including organic electronic devices and polymers.

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the triphenylstannyl group can interact with metal ions. These interactions can influence various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl 4-bromobenzoate: Similar in structure but lacks the triphenylstannyl group.

    (4-Bromophenyl)triphenylsilane: Contains a triphenylsilane group instead of a triphenylstannyl group.

Uniqueness

N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide is unique due to the presence of both the bromophenyl and triphenylstannyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology.

Properties

CAS No.

652169-89-6

Molecular Formula

C32H24BrNO3Sn

Molecular Weight

669.1 g/mol

IUPAC Name

triphenylstannyl 2-[(4-bromophenyl)carbamoyl]benzoate

InChI

InChI=1S/C14H10BrNO3.3C6H5.Sn/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19;3*1-2-4-6-5-3-1;/h1-8H,(H,16,17)(H,18,19);3*1-5H;/q;;;;+1/p-1

InChI Key

BFQLMOSSFMFUQQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)NC5=CC=C(C=C5)Br

Origin of Product

United States

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